苯甲酸苄酯

描述

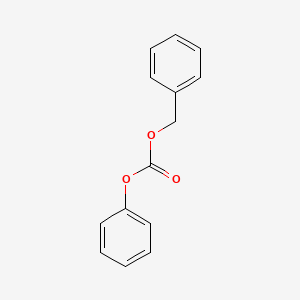

Benzyl Phenyl Carbonate (BPC) is a compound that has been studied for its molecular structure and various properties. The molecular structure and vibrational spectra of BPC have been analyzed using DFT/B3LYP level of theory with a 6-31G(d,p) basis set. The compound's FT-IR and FT-Raman spectra were recorded, and its UV-Vis spectrum was also studied. The electronic properties, including HOMO and LUMO energies, were measured by time-dependent DFT approach. Additionally, (1)H and (13)C NMR spectra were recorded, and chemical shifts were calculated using the gauge independent atomic orbital (GIAO) method. Molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis were also investigated using theoretical calculations .

Synthesis Analysis

The synthesis of BPC and related compounds involves various catalytic and chemical reactions. For instance, benzyl carbonates can be synthesized through the methylation of benzyl-type alcohols with dimethyl carbonate in the presence of sodium-exchanged faujasites (NaX or NaY) as catalysts, producing methyl ethers with high yields . Additionally, benzyl carbonates can be used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to produce diarylmethanes . Furthermore, the catalytic transformations of benzylic carboxylates and carbonates have been reviewed, highlighting the reactions that occur at the benzylic carbons of the substrates, affording benzylic substitution products .

Molecular Structure Analysis

The molecular structure of BPC has been extensively studied. For example, the molecular structure of phenyl benzoate, a related compound, was determined by gas electron diffraction, and its relationship with the stability of liquid crystals was explored . The structural constraints and vibrational mean amplitudes were obtained from ab initio calculations and normal coordinate analysis .

Chemical Reactions Analysis

BPC and related compounds undergo various chemical reactions. The methylation of benzyl-type alcohols with dimethyl carbonate can occur without affecting the OH aromatic groups, indicating a peculiar chemoselectivity . Phosphine-catalyzed annulation reactions of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates have been developed to synthesize functionalized dihydrobenzofurans and indolines . Additionally, the potassium carbonate promoted condensation between acetoacetate esters and benzaldehyde leads to the formation of 6-phenyl-2,4-dioxotetrahydropyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of BPC have been analyzed through various spectroscopic methods. The vibrational frequencies, UV-Vis spectral interpretation, and NMR chemical shifts of BPC have been studied both experimentally and theoretically . The influence of alkali carbonates on the cleavage pathways of benzyl phenyl ether in superheated water has also been investigated, showing that selectivity towards hydrolysis can be achieved under certain conditions .

科学研究应用

Application 1: Synthesis of Carbamate Protected Polyamines

- Summary of the Application : Benzyl phenyl carbonate is used in the synthesis of carbamate protected polyamines .

- Methods of Application or Experimental Procedures : Benzyl phenyl carbonate can be synthesized by reacting phenyl chloroformate with benzyl alcohol in the presence of pyridine .

- Results or Outcomes : The product of this reaction is Benzyl phenyl carbonate, which can then be used to synthesize carbamate protected polyamines .

Application 2: Synthesis of 1-Benzyloxy-2-Iodo-4-Tert-Octylbenzene

- Summary of the Application : 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection and halogen exchange reaction .

- Methods of Application or Experimental Procedures : The synthesis involved bromination, benzyl protection and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

- Results or Outcomes : The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Application 3: Benzylic Bromination and Benzylic Oxidation

- Summary of the Application : The carbon adjacent to an aromatic ring – the “benzylic” carbon – can participate in several useful and interesting reactions. Two key examples are benzylic bromination and benzylic oxidation .

- Methods of Application or Experimental Procedures : The reactions involve the benzylic carbon, which is the carbon adjacent to an aromatic ring. The reactions are benzylic bromination and benzylic oxidation .

- Results or Outcomes : The outcomes of these reactions are brominated and oxidized benzylic compounds .

安全和危害

Benzyl phenyl carbonate is classified as causing serious eye damage (Category 1, H318) and may cause an allergic skin reaction (Category 1, H317) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention .

属性

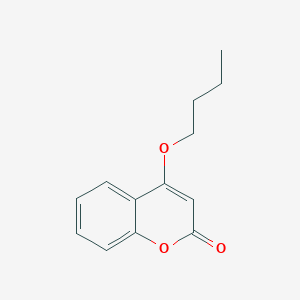

IUPAC Name |

benzyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGLYCMNDNOLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457991 | |

| Record name | Benzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl phenyl carbonate | |

CAS RN |

28170-07-2 | |

| Record name | Phenyl phenylmethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28170-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, phenyl phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)